molecular formula C18H20N2O4S B2745617 4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921537-55-5

4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2745617
CAS No.: 921537-55-5
M. Wt: 360.43
InChI Key: NMAOLKTUKIUJTG-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic small molecule featuring a benzenesulfonamide group linked to a 1-methyl-2-oxoindolin-5-yl (oxindole) moiety, creating a hybrid structure with potential multifunctional bioactivity. This compound is designed for research applications exclusively and is not intended for diagnostic or therapeutic uses. The structural architecture of this molecule suggests significant potential as an inhibitor for metalloenzymes, particularly carbonic anhydrase (CA) isoenzymes. The benzenesulfonamide group is a known zinc-binding function (ZBG) that can anchor the molecule to the active site of CAs . Researchers can utilize this compound to probe the role of CA I and II isoforms, which are implicated in conditions such as glaucoma, epilepsy, and edema . Its inhibitory activity can be evaluated in vitro, with Ki values typically expected in the nanomolar range, comparable to other high-affinity sulfonamide derivatives . Furthermore, the oxindole core is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with various kinase and signaling pathways . This structural feature suggests the compound may also possess utility in cancer research, potentially targeting pathways such as PI3K/Akt/mTOR . The oxindole moiety is found in several FDA-approved anticancer drugs and can be modified to overcome issues of drug resistance and toxicity . The incorporation of the 4-ethoxy-3-methylphenyl sulfonamide group may enhance selectivity towards specific CA isoforms or other yet-to-be-identified protein targets, making it a valuable chemical probe for studying disease mechanisms and for hit-to-lead optimization in early drug discovery campaigns. This reagent is presented as a characterizable solid and is suited for investigational studies in enzymology, cell-based assays, and structure-activity relationship (SAR) explorations. Researchers are advised that this product is labeled "For Research Use Only" and is strictly not for personal, veterinary, or human diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-4-24-17-8-6-15(9-12(17)2)25(22,23)19-14-5-7-16-13(10-14)11-18(21)20(16)3/h5-10,19H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAOLKTUKIUJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with 1-methyl-2-oxoindoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Applications

Recent studies highlight the efficacy of benzenesulfonamide derivatives, including 4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, in targeting various cancer types.

Case Studies

  • MDA-MB-231 Cell Line : A study found that the compound induced apoptosis in breast cancer cell lines (MDA-MB-231), showing a remarkable increase in annexin V-FITC positivity by 22-fold compared to control groups .
  • Structure-Activity Relationship Studies : Investigations into structure-activity relationships have revealed that modifications to the benzenesulfonamide scaffold can enhance anticancer activity, suggesting a pathway for developing more potent derivatives .

Antimicrobial Applications

The antimicrobial properties of 4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide have also been explored, particularly in relation to bacterial infections.

Case Studies

  • Antibacterial Activity : The compound has shown promising results against various bacterial strains, indicating potential for use in treating infections resistant to conventional antibiotics .
  • Biofilm Inhibition : Studies have demonstrated that the compound effectively inhibits biofilm formation, an essential factor in chronic infections and antibiotic resistance .

Summary of Findings

ApplicationMechanism of ActionKey Findings
AnticancerInhibition of CA IXInduces apoptosis in MDA-MB-231 cells; significant enzyme selectivity
AntimicrobialInhibition of bacterial carbonic anhydrasesDemonstrated antibacterial activity; effective against biofilm formation

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural Analogues and Substituent Effects

a) 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives (3a–g)
  • Structure : Features a pyrazole ring at the 4-position of the benzene ring instead of ethoxy/methyl groups.
  • Pharmacokinetics : All derivatives comply with Lipinski’s "rule-of-five" (clogP ≤ 5, MW ≤ 500), indicating good oral bioavailability .
  • Bioactivity : Demonstrated potent inhibitory activity against Leishmania species, with hydrophobicity (clogP) correlating with membrane penetration efficiency .
  • Comparison: The indolinone moiety in the target compound may offer superior binding specificity compared to pyrazole, but the latter’s compliance with drug-likeness rules highlights the importance of substituent choice in optimizing bioavailability.
b) 4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides
  • Structure: Incorporates a pyrazoline ring and a phenolic hydroxyl group.
  • Comparison: The phenolic hydroxyl group in these derivatives may enhance solubility but reduce metabolic stability compared to the ethoxy group in the target compound.
c) 4-ethoxy-3-methyl-N-(2-pyridinyl)benzenesulfonamide
  • Structure: Replaces the indolinone group with a pyridine ring .
  • Implications: Pyridine’s basic nitrogen could alter solubility and binding interactions (e.g., with metal ions or acidic residues).
d) 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide
  • Structure: Features an isoxazole ring and an amino group on the benzene ring .
  • Applications : Historically used as an antimicrobial agent (e.g., sulfanilamide derivatives).
  • Comparison: The amino group may increase solubility but reduce lipophilicity compared to the ethoxy and methyl substituents in the target compound.

Pharmacokinetic and Physicochemical Properties

Property Target Compound (Inferred) 4-(1H-pyrazol-1-yl) Derivatives Pyrazoline-Phenol Derivatives Pyridine Derivative
Molecular Weight (g/mol) ~400–450 ≤500 ~350–400 ~350
clogP ~3–4 (moderate lipophilicity) 2.5–4.5 2.0–3.5 ~2.8
Hydrogen Bond Donors 2 (sulfonamide NH, indolinone NH) 1–2 2–3 (phenol OH, sulfonamide NH) 1–2
Bioactivity Potential kinase/carbonic anhydrase inhibition Anti-Leishmania Carbonic anhydrase inhibition Antimicrobial

Key Research Findings

  • Binding Specificity: The indolinone moiety may mimic ATP-binding motifs in kinases, a feature absent in pyrazole or isoxazole derivatives .

Biological Activity

4-Ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C17_{17}H20_{20}N2_2O3_3S
  • Molecular Weight : 336.42 g/mol
  • CAS Number : 224789-26-8

The biological activity of 4-Ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is primarily attributed to its interaction with specific biological targets. Research indicates that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes, which can lead to altered metabolic pathways in target organisms.
  • Disruption of Cell Signaling : It may interfere with cell signaling pathways, particularly those involved in proliferation and apoptosis.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against a range of bacterial and fungal pathogens. The following table summarizes its activity:

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15 μg/mLInhibition of cell wall synthesis
Escherichia coli30 μg/mLDisruption of membrane integrity
Candida albicans10 μg/mLInhibition of ergosterol synthesis

Case Studies

  • Anticancer Activity : A study conducted on human cancer cell lines demonstrated that 4-Ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Cells treated with the compound exhibited increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic factors, leading to significant tumor growth inhibition in vitro .
  • Antibacterial Efficacy : In a comparative study, this compound was tested alongside standard antibiotics against multidrug-resistant strains of E. coli and S. aureus. Results indicated that it exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin, with an observed reduction in bacterial viability by over 70% at MIC concentrations .

Research Findings

Several research findings highlight the compound's potential:

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, leading to increased sensitivity to chemotherapeutic agents .
  • Synergistic Effects : When combined with other antimicrobial agents, it displayed synergistic effects that enhanced overall efficacy against resistant strains .

Q & A

Q. What are the optimal synthetic routes for 4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, and how are reaction conditions optimized to improve yield and purity?

The synthesis typically involves multi-step reactions starting from commercially available precursors, such as substituted indoline and benzenesulfonyl chloride derivatives. Key steps include sulfonamide coupling under anhydrous conditions and subsequent functionalization of the ethoxy and methyl groups. Reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) are systematically optimized using design-of-experiment (DoE) approaches. For example, inert atmospheres (e.g., nitrogen) and controlled temperatures (60–80°C) minimize side reactions, improving yields to >75% . Post-synthesis, purification via column chromatography or recrystallization ensures >95% purity.

Q. What spectroscopic and chromatographic methods are essential for characterizing the compound's structure and purity?

Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve substituent positions (e.g., ethoxy at δ 1.3–1.5 ppm for CH₃ and δ 3.8–4.1 ppm for OCH₂) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 403.15) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) verifies purity (>95%) .

Q. How do ethoxy and methyl substituents influence the compound's physicochemical properties?

The ethoxy group enhances lipophilicity (logP ≈ 3.2), improving membrane permeability, while the methyl group on the indolinone ring stabilizes the conformation via steric hindrance. These substituents collectively reduce aqueous solubility (≈0.5 mg/mL in PBS), necessitating formulation with co-solvents (e.g., DMSO) for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound's biological activity across in vitro studies?

Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). To address this:

  • Use orthogonal assays (e.g., ATP-based viability and caspase-3 activation for apoptosis studies).
  • Validate purity via HPLC-MS to rule out degradation products .
  • Standardize protocols (e.g., cell density, serum concentration) across labs .

Q. What strategies elucidate the reaction mechanisms of sulfonamide coupling during synthesis?

Mechanistic studies employ:

  • Kinetic Analysis: Monitoring intermediates via time-resolved ¹H NMR.
  • Isotopic Labeling: Using ¹⁸O-labeled reagents to track oxygen transfer in sulfonamide formation.
  • Computational Modeling: Density Functional Theory (DFT) simulations identify transition states and activation energies .

Q. How can computational modeling predict the compound's interactions with biological targets (e.g., kinases or GPCRs)?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) model binding affinities to targets like cyclooxygenase-2 (COX-2). QSAR models correlate structural features (e.g., sulfonamide geometry) with inhibitory activity (IC₅₀) .

Q. What methodologies assess metabolic stability and toxicity in preclinical models?

  • Hepatic Microsomal Assays: Incubation with human liver microsomes (HLMs) quantifies metabolic half-life (t₁/₂).
  • Cytotoxicity Screening: Primary hepatocytes assess liver toxicity (LD₅₀).
  • In Vivo Pharmacokinetics (PK): Rodent studies measure bioavailability (%F) and clearance rates .

Q. How is the compound's environmental fate evaluated in ecotoxicological studies?

Experimental designs include:

  • Biodegradation Tests: OECD 301B framework to assess half-life in soil/water.
  • Bioaccumulation Potential: LogKₒw values predict trophic magnification.
  • Aquatic Toxicity: Daphnia magna and Danio rerio models determine LC₅₀ .

Methodological Resources

  • Structural Elucidation: X-ray crystallography (APEX2 software) resolves stereochemistry .
  • Data Reproducibility: Open-source platforms (e.g., PubChem) provide validated spectral data .
  • Ethical Compliance: Adhere to OECD guidelines for in vitro/in vivo testing to ensure regulatory acceptance .

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